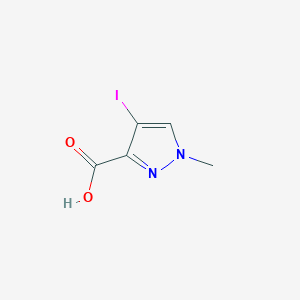

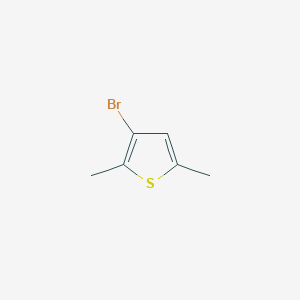

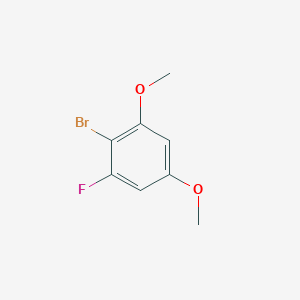

![molecular formula C9H8ClN3OS B1269988 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide CAS No. 842957-18-0](/img/structure/B1269988.png)

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide often involves the reaction of thiadiazole derivatives with various reagents to introduce the acetamide functionality. For example, a related compound was synthesized by the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, highlighting the use of chloroacetamido precursors in the synthesis of thiadiazole derivatives (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of related thiadiazole acetamides shows a twisted conformation between the acetamide and thiadiazole units, influenced by hypervalent interactions and hydrogen bonding, which can impact their chemical behavior and reactivity (Ismailova et al., 2014).

Chemical Reactions and Properties

Thiadiazole acetamides undergo various chemical reactions, including condensation and substitution, facilitated by the active sites present in the thiadiazole and acetamide groups. These reactions are crucial for the synthesis of novel derivatives with potential biological activities. The specific reactivity of the cyanomethylene functionality in related compounds allows for the construction of new heterocycles, indicating the versatility of thiadiazole acetamides in synthetic chemistry (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of thiadiazole acetamides, including solubility, melting point, and crystal structure, are influenced by their molecular conformation and intermolecular interactions, such as hydrogen bonding and van der Waals forces. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the molecule. Studies on related compounds have shown that the first protonation occurs on the nitrogen at the imidazole ring, indicating the impact of the thiadiazole and acetamide groups on the compound's acidity and basicity (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticholinesterase Activity

A study by Altıntop et al. (2012) explored the synthesis of various amide derivatives, including those related to 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide. These compounds were evaluated for their anticholinesterase properties, which are significant in the context of Alzheimer's disease and other cognitive disorders. The findings indicated specific derivatives exhibit anticholinesterase activity, suggesting potential therapeutic applications in neurodegenerative diseases (Altıntop et al., 2012).

Anticancer Potential

Nofal et al. (2014) synthesized derivatives involving the core structure of 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide and investigated their anticancer activities. The study highlighted that some derivatives displayed promising anticancer activity against various cancer cell lines, indicating the compound's relevance in developing new anticancer therapies (Nofal et al., 2014).

Molecular Structure Analysis

Ismailova et al. (2014) focused on the molecular structure of a compound closely related to 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide. The study provided valuable insights into the compound's molecular configuration, which is crucial for understanding its chemical properties and potential applications in various fields, such as materials science or drug design (Ismailova et al., 2014).

Eigenschaften

IUPAC Name |

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c1-5-2-3-6-9(13-15-12-6)8(5)11-7(14)4-10/h2-3H,4H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFSOXXVENMMMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

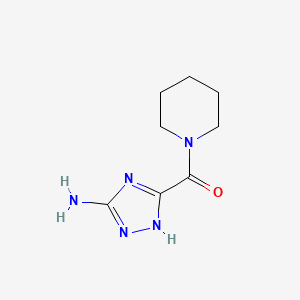

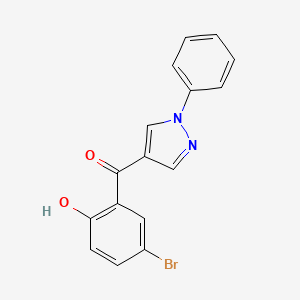

![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)